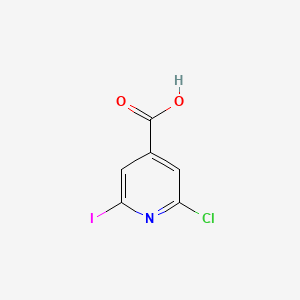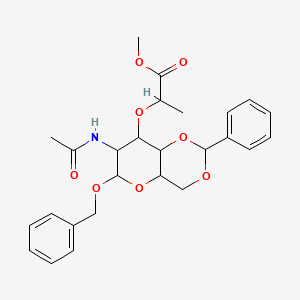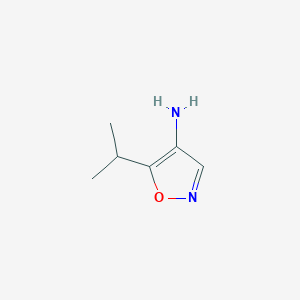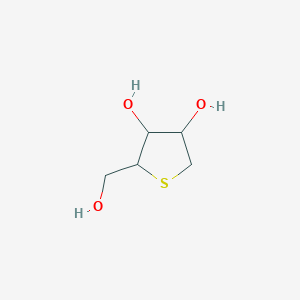
2-Chloro-6-iodoisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-iodoisonicotinic acid is an organic compound with the molecular formula C₆H₃ClINO₂ It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodoisonicotinic acid typically involves the halogenation of isonicotinic acid. One common method is the sequential halogenation process, where isonicotinic acid is first chlorinated to form 2-chloroisonicotinic acid, followed by iodination to yield this compound. The reaction conditions often involve the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-iodoisonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Coupling Products: The Suzuki-Miyaura coupling reaction yields biaryl compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
2-Chloro-6-iodoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-iodoisonicotinic acid depends on its specific application. In chemical reactions, the presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
2-Chloro-6-iodoisonicotinic acid can be compared with other halogenated derivatives of isonicotinic acid:
2-Chloroisonicotinic Acid: Lacks the iodine atom, making it less versatile in coupling reactions.
6-Iodoisonicotinic Acid: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Bromo-6-iodoisonicotinic Acid: Similar to this compound but with a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out due to its dual halogenation, offering a balance of reactivity and versatility.
Propriétés
Formule moléculaire |
C6H3ClINO2 |
|---|---|
Poids moléculaire |
283.45 g/mol |
Nom IUPAC |
2-chloro-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) |
Clé InChI |
KIJBBRKEJFTTJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)





![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)




